molecular formula C10H7Cl4NO2 B5758484 (2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one

(2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one

Cat. No.: B5758484
M. Wt: 315.0 g/mol
InChI Key: VKHQIJDIKYMENF-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and trichloroacetone.

    Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and trichloroacetone in the presence of a base, such as sodium hydroxide, to form the desired enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-chlorophenyl)-3-(4-chlorophenyl)acrylonitrile
  • (5Z)-5-(4-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

(2Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its multiple chlorine atoms and phenolic hydroxyl group make it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl4NO2/c11-5-1-2-7(16)6(3-5)8(17)4-9(15)10(12,13)14/h1-4,16H,15H2/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHQIJDIKYMENF-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C=C(C(Cl)(Cl)Cl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)/C=C(/C(Cl)(Cl)Cl)\N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.